molecular formula C18H15N3O2S B2866290 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034567-00-3

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2866290
CAS No.: 2034567-00-3
M. Wt: 337.4
InChI Key: GRCPRPLIWNIBQA-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H15N3O2S and its molecular weight is 337.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity in Heterocyclic Chemistry

Research on compounds with similar structural features to N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide demonstrates the synthetic utility of furan and thiophene moieties in constructing complex heterocyclic systems. For instance, Aleksandrov et al. (2017) explored the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcasing the electrophilic substitution reactions such as nitration, bromination, formylation, and acylation. This study illustrates the versatility of furan-containing compounds in synthetic organic chemistry, particularly in the functionalization of heteroaromatic systems (Aleksandrov & El’chaninov, 2017).

Antimicrobial and Anticancer Activities

The search for new biologically active molecules is a crucial aspect of medicinal chemistry. Research into related furan and thiophene derivatives indicates significant antimicrobial and anticancer properties. For example, Zaki et al. (2018) conducted a study on the antimicrobial and anticancer activities of some pyridine, thioamide, and thiazole derivatives, starting from a furan-containing precursor. This research highlights the potential of furan and thiophene derivatives in the development of new therapeutic agents with applications in treating microbial infections and cancer (Zaki, Al-Gendey, & Abdelhamid, 2018).

Crystal Packing and Supramolecular Architecture

The influence of heterocyclic motifs on crystal packing and supramolecular architecture has also been a subject of study. Rahmani et al. (2016) investigated the supramolecular effects of aromaticity on the crystal packing of furan/thiophene carboxamide compounds. Their findings provide insight into how heteroatom substitution from furan to thiophene affects the effectiveness of π-based interactions and hydrogen bonding in stabilizing supramolecular structures (Rahmani et al., 2016).

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-18(17-11-13-5-1-2-7-16(13)24-17)19-12-14(15-6-3-10-23-15)21-9-4-8-20-21/h1-11,14H,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCPRPLIWNIBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CC=CO3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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